4-(1-Piperidinyl)-3-buten-2-one
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Overview
Description
4-(1-Piperidinyl)-3-buten-2-one is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring attached to a butenone moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(1-Piperidinyl)-3-buten-2-one can be synthesized through the reaction of piperidine with 3-bromo-3-buten-2-one. This reaction typically yields a mixture of 3,4-dipiperidinobutan-2-one and 4-piperidino-3-buten-2-one. The latter can also be formed by treating the dipiperidino derivative with a strong base such as triethylamine in tetrahydrofuran or sodium methoxide in methanol .
Industrial Production Methods: While specific industrial production methods for 4-piperidino-3-buten-2-one are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through careful control of reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Piperidinyl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the butenone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(1-Piperidinyl)-3-buten-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-piperidino-3-buten-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. For instance, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in organic synthesis.
3-Buten-2-one: A simple enone that serves as a precursor in various chemical reactions.
4-(1-Piperidinyl)-3-buten-2-one: Unique due to the combination of a piperidine ring and a butenone moiety, offering distinct reactivity and applications.
Uniqueness: Its structure allows for diverse modifications, making it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
1809-57-0 |
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Molecular Formula |
C9H15NO |
Molecular Weight |
153.2215 |
Origin of Product |
United States |
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